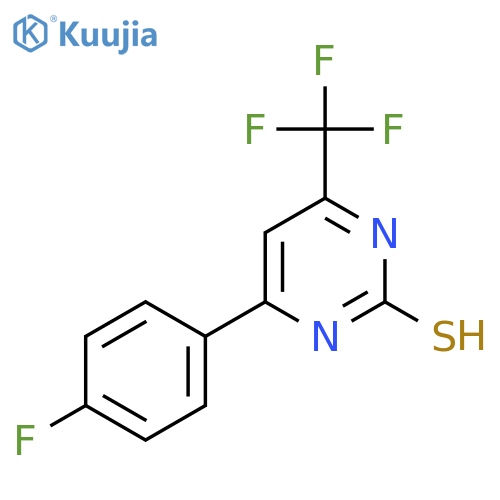

Cas no 359899-79-9 (4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol)

359899-79-9 structure

商品名:4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol

CAS番号:359899-79-9

MF:C11H6F4N2S

メガワット:274.237354755402

MDL:MFCD03532395

CID:3060914

PubChem ID:25247328

4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol 化学的及び物理的性質

名前と識別子

-

- 4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol

- STK346686

- EN300-232020

- 359899-79-9

- CS-0268250

- AKOS005168877

-

- MDL: MFCD03532395

- インチ: InChI=1S/C11H6F4N2S/c12-7-3-1-6(2-4-7)8-5-9(11(13,14)15)17-10(18)16-8/h1-5H,(H,16,17,18)

- InChIKey: VYPMEUABZOCDBE-UHFFFAOYSA-N

- ほほえんだ: SC1=NC(C(F)(F)F)=CC(C2=CC=C(F)C=C2)=N1

計算された属性

- せいみつぶんしりょう: 274.01878202Da

- どういたいしつりょう: 274.01878202Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 1

- 複雑さ: 406

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 56.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-232020-0.05g |

4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol |

359899-79-9 | 95% | 0.05g |

$888.0 | 2024-06-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338920-100mg |

4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol |

359899-79-9 | 97% | 100mg |

¥16127.00 | 2024-05-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338920-2.5g |

4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol |

359899-79-9 | 97% | 2.5g |

¥38556.00 | 2024-05-16 | |

| Enamine | EN300-232020-0.5g |

4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol |

359899-79-9 | 95% | 0.5g |

$1014.0 | 2024-06-20 | |

| Chemenu | CM518927-5g |

4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol |

359899-79-9 | 97% | 5g |

$696 | 2023-02-02 | |

| Enamine | EN300-232020-10.0g |

4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol |

359899-79-9 | 95% | 10.0g |

$4545.0 | 2024-06-20 | |

| Enamine | EN300-232020-0.1g |

4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol |

359899-79-9 | 95% | 0.1g |

$930.0 | 2024-06-20 | |

| Enamine | EN300-232020-0.25g |

4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol |

359899-79-9 | 95% | 0.25g |

$972.0 | 2024-06-20 | |

| Enamine | EN300-232020-2.5g |

4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol |

359899-79-9 | 95% | 2.5g |

$2071.0 | 2024-06-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338920-50mg |

4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol |

359899-79-9 | 97% | 50mg |

¥13219.00 | 2024-05-16 |

4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol 関連文献

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

359899-79-9 (4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol) 関連製品

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 42464-96-0(NNMTi)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:359899-79-9)4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol

清らかである:99%/99%

はかる:1g/5g

価格 ($):213.0/639.0